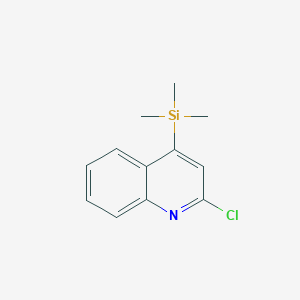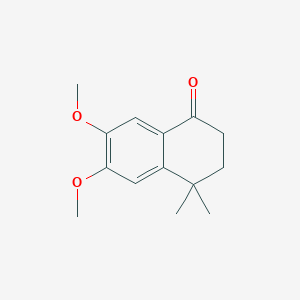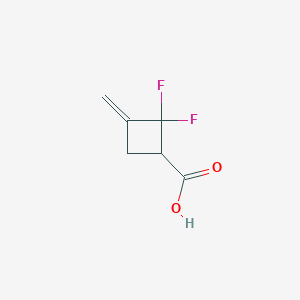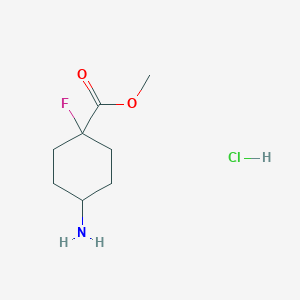
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The N-CBZ (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.
Protection of the Amine Group: The amine group of the pyrrolidine is protected using the CBZ (carbobenzyloxy) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation of the product further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected undergoes several types of chemical reactions:
Hydrogenation: The CBZ protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the CBZ group is replaced by other functional groups.
Amidation: The compound can react with carboxylic acids to form amides, which are important in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols.
Amidation: Carboxylic acids, coupling agents like EDCI or DCC.
Major Products Formed
Hydrogenation: Removal of the CBZ group to yield the free amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Amidation: Formation of amide bonds, leading to peptides or other amide-containing compounds.
Applications De Recherche Scientifique
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected primarily involves its role as a protected amine. The CBZ group protects the amine from undesired reactions, allowing for selective reactions at other functional groups. Upon removal of the CBZ group, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds in protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Boc protected: Similar to the CBZ-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Fmoc protected: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The N-CBZ protected compound is unique due to its stability and ease of removal under mild conditions. The CBZ group is particularly useful in multi-step synthesis processes where selective deprotection is required. Compared to Boc and Fmoc protecting groups, the CBZ group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
Clé InChI |
DUKUKJFQHYTCIA-JQWIXIFHSA-N |
SMILES isomérique |
C[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)

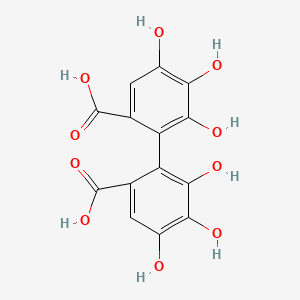
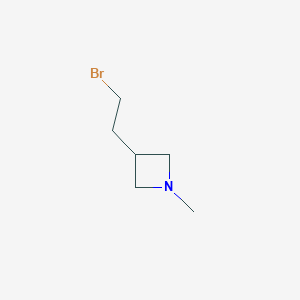
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
